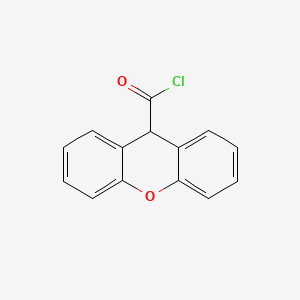

9H-xanthene-9-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRSCMLJPXJTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375398 | |

| Record name | 9H-xanthene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26454-53-5 | |

| Record name | 9H-xanthene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Xanthene Derivatives in Modern Organic Synthesis

Xanthene and its derivatives are a prominent class of oxygen-containing heterocyclic compounds that are the subject of extensive research. researchgate.net The xanthene core is found in numerous synthetic bioactive molecules, natural products, and functional materials like fluorescent dyes. researchgate.net In medicinal chemistry, xanthene derivatives have shown a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. researchgate.net Their application also extends to materials science, where they are used as dyes and fluorescent probes. researchgate.net The synthesis of the xanthene framework can be achieved through various methods, often involving the condensation of aldehydes with cyclic 1,3-dicarbonyl compounds. researchgate.net

The Foundational Role of Acyl Chlorides in Ketene Chemistry

Acyl chlorides are a cornerstone of organic synthesis, primarily due to their high reactivity. They are crucial precursors for the generation of ketenes, a class of highly reactive intermediates characterized by a C=C=O functional group. scripps.eduunt.edu The most common method for preparing ketenes from acyl chlorides is through dehydrohalogenation, which involves treatment with a non-nucleophilic base. nih.gov This reaction is particularly useful for generating highly reactive monosubstituted ketenes in situ, which are often too unstable to be isolated. nih.gov The generated ketene (B1206846) can then readily participate in a variety of cycloaddition and nucleophilic addition reactions to form more complex molecular architectures. unt.edu The conversion of a carboxylic acid to an acyl chloride, typically using a reagent like thionyl chloride (SOCl₂), is a fundamental transformation that activates the carboxyl group for subsequent reactions. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.com

Research Significance and Broader Context of 9h Xanthene 9 Carbonyl Chloride in Contemporary Chemical Research

Established Synthetic Pathways from Xanthene-9-carboxylic Acid

The most direct and conventional route to this compound is through the activation of the corresponding carboxylic acid, xanthene-9-carboxylic acid. This involves converting the carboxylic acid's hydroxyl group into a good leaving group, which is then substituted by a chloride ion.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. rsc.org Several standard chlorinating agents are employed for this purpose, each with its own set of reaction conditions and advantages. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). acs.orgchemguide.co.uk

Thionyl chloride is a widely used reagent due to its reactivity and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. chemguide.co.ukyoutube.com The reaction is often performed neat (using SOCl₂ as the solvent) at reflux temperatures. commonorganicchemistry.com Alternatively, a high-boiling inert solvent may be used. For many carboxylic acids, the use of a catalytic amount of N,N-dimethylformamide (DMF) is necessary to accelerate the reaction. youtube.com

Oxalyl chloride is another effective reagent that typically requires a catalytic amount of DMF and is often run in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com Phosphorus(V) chloride reacts vigorously with carboxylic acids in the cold, producing the acyl chloride alongside phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.uk Phosphorus(III) chloride offers a less dramatic reaction, yielding the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

For the specific synthesis of this compound, the formation of an amide bond, which often proceeds via an acyl chloride intermediate, is a well-explored methodology. researchgate.net

Table 1: Comparison of Conventional Chlorinating Reagents for Carboxylic Acid Conversion

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux; cat. DMF often used. youtube.comcommonorganicchemistry.com | SO₂, HCl (gaseous) | Byproducts are easily removed. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | DCM solvent, room temp; cat. DMF required. commonorganicchemistry.com | CO, CO₂, HCl (gaseous) | Reaction is typically clean and efficient. |

| Phosphorus(V) Chloride (PCl₅) | Cold reaction, often no solvent needed. chemguide.co.uk | POCl₃, HCl | Vigorous reaction. chemguide.co.uk |

Optimizing the yield for the synthesis of this compound involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. The choice of chlorinating agent can significantly impact the final yield and purity. For instance, using thionyl chloride, the reaction is often driven to completion by refluxing for several hours to ensure all the starting carboxylic acid is consumed and the gaseous byproducts are expelled. commonorganicchemistry.com

Purification of the resulting acyl chloride is crucial. Since acyl chlorides are reactive, particularly towards moisture, all purification steps must be conducted under anhydrous conditions. The primary method for purifying acyl chlorides is fractional distillation. chemguide.co.uk This technique separates the product from any excess reagent, remaining starting material, or non-volatile byproducts like POCl₃ (in the case of PCl₅) or H₃PO₃ (from PCl₃). chemguide.co.uk

For non-volatile products or when distillation is not feasible, chromatographic methods may be employed, although this is less common for highly reactive acyl chlorides. Purification of related xanthene structures has involved techniques such as filtration through celite and column chromatography on silica gel. orgsyn.org However, for an acyl chloride, care must be taken to use non-protic solvents and a deactivated stationary phase to prevent decomposition. The crude product is often washed with an inert, anhydrous solvent to remove soluble impurities before any further purification is attempted.

In Situ Generation Approaches for Ketene (B1206846) Precursors

An alternative strategy to using the acyl chloride directly involves its precursor, a ketene. Ketenes are highly reactive compounds characterized by a C=C=O functional group and are typically generated in situ for immediate use. scripps.edu The ketene derived from xanthene-9-carboxylic acid can be formed by activating the carboxylic acid and then inducing elimination.

The formation of a ketene from a carboxylic acid derivative often proceeds via an intermediate that can readily undergo elimination. The dehydrohalogenation of an acyl chloride (formed from the carboxylic acid) using a non-nucleophilic base is a classic method for ketene generation. unt.edu Several modern reagents can activate carboxylic acids to facilitate such transformations.

Tosyl Chloride (TsCl): Tosyl chloride can be used to activate carboxylic acids, typically in the presence of a base. researchgate.net It reacts with the carboxylate to form a mixed anhydride. This mixed anhydride is a highly activated intermediate. If the carbon alpha to the carbonyl has a proton, treatment with a suitable base can lead to the elimination of p-toluenesulfonic acid, generating the corresponding ketene.

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ): EEDQ is a peptide coupling reagent that activates carboxylic acids by forming a mixed carbonic anhydride. This activated intermediate is highly reactive towards nucleophiles. While primarily used for amide bond formation, under specific conditions, such activated esters can be precursors for elimination reactions to form ketenes, especially if a suitable base is present to abstract the alpha-proton.

Diphosphorus Tetraiodide (P₂I₄): This reagent is known for its ability to effect various transformations, including the reduction of sulfoxides and the conversion of epoxides to alkenes. Its application in activating carboxylic acids is less common than reagents like thionyl chloride, but phosphorus halides are known to convert carboxylic acids to the corresponding acyl halides, which are direct precursors to ketenes. chemguide.co.ukunt.edu

The general principle for these activators is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a species primed for elimination to the ketene.

Table 2: Selected Carboxylic Acid Activators for Potential Ketene Generation

| Activator | Intermediate Formed | Mechanism for Ketene Formation |

|---|---|---|

| Tosyl Chloride (TsCl) | Mixed Ts-O-CO-R anhydride researchgate.net | Elimination of p-toluenesulfonate with base. |

| EEDQ | Mixed carbonic anhydride | Elimination of ethanol and CO₂ with base. |

Ketene Formation Mechanisms from this compound Precursors

The primary role of this compound in the reactions discussed herein is to serve as a stable precursor to the corresponding ketene, 9H-xanthen-9-ylketene. Ketenes, particularly highly reactive monosubstituted variants, are often not stable enough for isolation and must be generated in situ. scripps.edunih.gov The most common and synthetically practical method for generating ketenes from acyl chlorides is through dehydrohalogenation using a tertiary amine, such as triethylamine (B128534). nih.govorganic-chemistry.org

The mechanism involves the abstraction of the acidic α-proton at the C-9 position of the xanthene ring by the tertiary amine. This is followed by the elimination of the chloride ion to form the ketene. The presence of the bulky 9H-xanthene group does not impede this fundamental transformation, which provides a direct pathway to the reactive ketene intermediate required for subsequent cycloaddition reactions. Some reactions may proceed without the formation of a free ketene, instead forming a zwitterionic enolate intermediate, though the use of tertiary amines with acid chlorides typically favors ketene generation. nih.gov

Cycloaddition Reaction Mechanisms with Diverse Substrates

Once formed, 9H-xanthen-9-ylketene is a powerful dienophile and electrophile, readily participating in cycloaddition reactions. Its most notable reaction is the [2+2] cycloaddition with imines, known as the Staudinger synthesis, to produce β-lactams. wikipedia.org

The Staudinger ketene-imine cycloaddition is a non-concerted, two-step process. rsc.orgnih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic central carbon (the sp-hybridized carbon) of the ketene. wikipedia.orgnih.gov This step results in the formation of a zwitterionic intermediate. organic-chemistry.orgwikipedia.org

Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure. This step involves the nucleophilic attack of the enolate carbon atom on the iminium carbon atom. rsc.org This electrocyclization is a 4π-electron conrotatory process that forms the four-membered β-lactam ring. nih.gov

This stepwise mechanism, proceeding through a distinct zwitterionic intermediate, is critical for understanding the reaction's stereochemical outcomes. organic-chemistry.orgrsc.org

The stereochemical course of the Staudinger cycloaddition is heavily influenced by the electronic and steric properties of both the ketene and the imine substituents. organic-chemistry.org These factors determine the relative rates of two competing pathways for the zwitterionic intermediate: direct ring closure versus isomerization (rotation around the C-N bond) followed by ring closure.

Electronic Effects: Electron-donating groups on the ketene (like the 9H-xanthene group) and electron-withdrawing groups on the imine accelerate the rate of direct ring closure. This kinetic preference leads to the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing time for the intermediate to isomerize, which ultimately favors the formation of the thermodynamically more stable trans-β-lactams. organic-chemistry.org

Steric Effects: The bulky 9H-xanthene substituent on the ketene plays a significant role in directing the initial approach of the imine, generally favoring attack from the less sterically hindered face. nih.gov This steric hindrance influences the conformation of the resulting zwitterionic intermediate, which in turn dictates the stereochemistry of the final product.

| Substituent Effect on Ketene | Substituent Effect on Imine | Rate of Ring Closure | Predominant Product |

| Electron-Donating (e.g., 9H-Xanthene) | Electron-Withdrawing | Accelerated | cis-β-Lactam |

| Electron-Withdrawing | Electron-Donating | Slowed | trans-β-Lactam |

The key to the Staudinger mechanism is the zwitterionic intermediate formed after the initial nucleophilic attack. organic-chemistry.orgnih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to characterize the structures of these intermediates and the transition states connecting them to the final products. rsc.org

The reaction proceeds through two main stereoisomeric channels, endo and exo, which lead to the formation of cis and trans β-lactams, respectively. rsc.org The transition state for the ring-closure step is the rate- and stereoselectivity-determining step. rsc.org Analysis indicates that the formation of the N1–C4 bond occurs first, followed by the formation of the C2–C3 bond to close the ring. rsc.org The relative energies of the transition states for direct cyclization versus isomerization of the zwitterion ultimately control the diastereoselectivity of the reaction.

Stereochemical Outcomes and Control in Cycloaddition Reactions

Control over stereochemistry is a hallmark of modern synthetic chemistry, and the Staudinger reaction offers a powerful platform for achieving it. The diastereoselectivity of the cycloaddition is not governed by the Woodward-Hoffmann rules in the way a concerted reaction would be, but rather by the kinetics of the steps following the formation of the zwitterionic intermediate. wikipedia.orgnih.gov

The synthesis of cis-β-lactams is often favored when using ketenes with electron-donating substituents, such as the 9H-xanthen-9-ylketene derived from this compound. organic-chemistry.org The electronic properties of the xanthenyl group enhance the nucleophilicity of the enolate carbon in the zwitterionic intermediate.

This increased nucleophilicity accelerates the rate of the intramolecular cyclization. When this ring closure is faster than the rate of rotation around the newly formed C-N bond in the intermediate, the stereochemistry of the initial attack is preserved, leading to the kinetically controlled cis-product. organic-chemistry.org Therefore, the inherent electronic nature of the 9H-xanthene substituent provides a strong bias for the diastereoselective formation of cis-β-lactams. organic-chemistry.orgnih.gov This principle is a cornerstone for the asymmetric synthesis of many biologically active β-lactam compounds. rsc.org

| Factor | Influence | Outcome |

| Ketene Substituent | Electron-donating (e.g., 9H-Xanthene) | Favors rapid, direct ring closure |

| Imine Substituent | Electron-withdrawing | Favors rapid, direct ring closure |

| Reaction Temperature | Lower temperatures | Can enhance kinetic control |

Exploration of Enantioselective Methodologies in Complex Systems

The exploration of enantioselective methodologies involving this compound in complex systems is a specialized area of research. While the direct application of this compound as a chiral resolving agent or as a key building block in asymmetric synthesis is not extensively documented in widely available literature, its structural motif is present in various chiral molecules and catalysts. Enantioselective methods are critical in modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

The core principle behind enantioselective methodologies is the differentiation between enantiomers, which are non-superimposable mirror images of each other. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or by converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization.

In the context of complex systems, the challenges for enantioselective synthesis and separation are magnified. The presence of multiple functional groups and stereocenters requires highly selective and mild reaction conditions to avoid side reactions and racemization.

One potential application of a molecule like this compound in this field is as a chiral derivatizing agent . In this approach, the racemic mixture of a chiral compound (e.g., an amine or an alcohol) reacts with an enantiomerically pure form of the derivatizing agent. This reaction forms a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they can be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). After separation, the chiral auxiliary (the derivatizing agent) can be cleaved to yield the individual, enantiomerically pure compounds.

For instance, if an enantiomerically pure form of a derivative of 9H-xanthene-9-carboxylic acid were available, its corresponding acid chloride could theoretically be used to resolve racemic amines. The resulting diastereomeric amides would exhibit different retention times on a chromatographic column, allowing for their separation. The separated diastereomers could then be hydrolyzed to yield the enantiomerically pure amines and the chiral xanthene carboxylic acid.

The effectiveness of such a chiral derivatizing agent would depend on several factors, including the rigidity of the xanthene backbone, which could provide a well-defined chiral environment, and the ease of the derivatization and cleavage reactions.

While specific data tables for the enantioselective application of this compound are not readily found in the surveyed literature, the following tables illustrate the type of data that would be generated in such research, using hypothetical examples based on common practices in the field of chiral separations.

Table 1: Hypothetical HPLC Separation of Diastereomeric Amides Derived from a Racemic Amine and an Enantiopure Xanthene-based Derivatizing Agent

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 (R-amine) | 15.2 | 2.1 |

| Diastereomer 2 (S-amine) | 18.5 | |

| Chromatographic conditions: Chiral stationary phase, isocratic mobile phase. |

Table 2: Hypothetical Enantiomeric Excess (ee) Values Achieved After Derivatization and Separation

| Enantiomer | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |

| R-amine | 45 | 98 |

| S-amine | 42 | 97 |

It is important to note that the development of new enantioselective methodologies is a continuous process in organic chemistry. The principles of chiral recognition and separation are well-established, and the search for new and more efficient chiral selectors, catalysts, and derivatizing agents is an active area of investigation. The rigid framework of the xanthene scaffold makes it an interesting candidate for the design of new chiral ligands and auxiliaries for asymmetric synthesis and resolution.

Advanced Synthetic Applications of 9h Xanthene 9 Carbonyl Chloride in Complex Molecular Architectures

Construction of Spirocyclic β-Lactam Scaffolds

The primary method for constructing spirocyclic β-lactam scaffolds from 9H-xanthene-9-carbonyl chloride involves the in-situ generation of a xanthenyl ketene (B1206846). This is typically achieved by treating the corresponding carboxylic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine (B128534). The highly reactive ketene is then immediately trapped by an imine present in the reaction mixture to yield the desired spiro-β-lactam via a [2+2] cycloaddition.

Synthesis of 1,4-Diphenylspiro[azetidine-3,9'-xanthen]-2-ones

The reaction between the ketene derived from 9H-xanthene-9-carboxylic acid and N-benzylideneaniline (an imine formed from benzaldehyde (B42025) and aniline) serves as a foundational example of this synthetic strategy. This cycloaddition produces 1,4-diphenylspiro[azetidine-3,9'-xanthen]-2-one. The structure features the planar, four-membered β-lactam ring fused at the C3 position to the C9 carbon of the xanthene backbone. The bulky phenyl groups are situated at the N1 and C4 positions of the lactam ring. The stereochemistry of these products is a key aspect, with studies often reporting the formation of a single diastereomer.

Derivatization with Aromatic Imines and Chiral Imine Partners

The versatility of the Staudinger cycloaddition using xanthenyl ketene is demonstrated by its successful reaction with a wide array of aromatic imines. This allows for the introduction of diverse substituents on the β-lactam ring, significantly altering the steric and electronic properties of the final molecule. Researchers have synthesized a series of novel polycyclic aromatic spiro-β-lactams by reacting the ketene with imines derived from polycyclic aldehydes, such as anthracene-9-carbaldehyde and 2-naphthaldehyde (B31174), and various substituted anilines. researchgate.netwikipedia.org

The reaction is generally carried out in dichloromethane (B109758) at room temperature, using triethylamine to generate the ketene from 9H-xanthene-9-carboxylic acid and tosyl chloride. researchgate.net The resulting spiro-β-lactams are typically obtained as single diastereomers, a fact confirmed by X-ray crystal analysis in several cases. researchgate.net For instance, the crystal structure of 4-(9-anthryl)-1-(4-methoxyphenyl)spiro[azetidine-3,9'-xanthen]-2-one confirms the spiro configuration and reveals that the β-lactam ring is nearly perpendicular to the xanthene ring system. researchgate.netnih.govrsc.org

The scope of the reaction has been expanded to include imines bearing different electronic and steric properties, such as those derived from methoxy-substituted anilines, naphthylamines, and halo-substituted anilines. nih.govnih.govnih.govnih.govresearchgate.net

Table 1: Synthesis of Polycyclic Aromatic Spiro-β-Lactams

| Imine Derived From | N-Substituent | Product Yield (%) | Melting Point (K) |

| Anthracene-9-carbaldehyde | Phenyl | 58 | 503-505 |

| Anthracene-9-carbaldehyde | 4-Methoxyphenyl | 55 | 521-523 |

| Anthracene-9-carbaldehyde | 2-Methoxyphenyl | 57 | 507-509 |

| Anthracene-9-carbaldehyde | 3-Bromophenyl | 55 | 495-497 |

| Anthracene-9-carbaldehyde | 1-Naphthyl | 50 | 541-543 |

| 2-Naphthaldehyde | 4-Methoxyphenyl | 40 | 451-453 |

| 2-Naphthaldehyde | 1-Naphthyl | 50 | 471-473 |

Note

Data compiled from studies on the reaction of imines with ketenes generated from 9H-xanthene-9-carboxylic acid. researchgate.netnih.govrsc.orgnih.govnih.govnih.govresearchgate.netMonocyclic Spiro-β-Lactam Derivatives and Analogues

The term "monocyclic" in this context refers to the β-lactam ring itself not being fused to another ring system, which is the inherent nature of the products from the Staudinger cycloaddition. The spiro-β-lactams synthesized from this compound are, by definition, monocyclic with respect to the lactam core, but are part of a larger, complex polycyclic architecture due to the spiro-fused xanthene and the substituents at the N1 and C4 positions. The research has focused on creating a library of these structurally related analogues by varying the aromatic imine partner in the cycloaddition reaction. researchgate.netwikipedia.org This approach has yielded a range of compounds like 4-(9-anthryl)-1-phenylspiro-[azetidine-3,9'-xanthen]-2-one and its derivatives, which all share the core spiro[azetidine-3,9'-xanthen]-2-one structure. researchgate.netnih.govfrontiersin.orgnih.gov

Synthesis of Spirooxindole-β-Lactam Hybrids

Scientific literature available through comprehensive searches does not currently describe the synthesis of spirooxindole-β-lactam hybrids specifically through the reaction of a ketene derived from this compound with an isatin-derived imine. While the synthesis of spirooxindole-β-lactams is a well-established field, existing methods utilize different ketene precursors or alternative synthetic pathways.

Design and Synthesis of Bis-Spiro-β-Lactam Architectures

A significant extension of this methodology has been the creation of novel bis-spiro-β-lactam architectures. researchgate.netwikipedia.org These complex molecules contain two spiro-β-lactam units within a single structure. The synthesis involves the reaction of two equivalents of the xanthenyl ketene with one equivalent of a bis-imine. These bis-imines are prepared by condensing two equivalents of an aromatic aldehyde (like anthracene-9-carbaldehyde) with one equivalent of a diamine, such as 1,2-diaminobenzene, 1,3-diaminobenzene, or 1,4-diaminobenzene. researchgate.net

The subsequent [2+2] cycloaddition proceeds at both imine functionalities, effectively linking two spiro[azetidine-3,9'-xanthen]-2-one units through the diamine-derived spacer. This strategy allows for the construction of large, rigid molecular architectures with defined spatial orientations of the bulky terminal groups. researchgate.net

Table 2: Synthesis of Bis-Spiro-β-Lactam Architectures

| Diamine Linker | Product Yield (%) |

| 1,2-Diaminobenzene | 60 |

| 1,3-Diaminobenzene | 62 |

| 1,4-Diaminobenzene | 65 |

| Biphenyl-4,4'-diamine | 63 |

| 3,3'-Dimethylbiphenyl-4,4'-diamine | 61 |

Note

Data compiled from the reaction of bis-imines derived from anthracene-9-carbaldehyde with ketene generated from 9H-xanthene-9-carboxylic acid. researchgate.netPost-Cycloaddition Functionalization and Derivatization Strategies

Based on a thorough review of the scientific literature, there are no published studies detailing the post-cycloaddition functionalization or derivatization of the spiro-β-lactam scaffolds synthesized from this compound. The existing research has focused exclusively on the synthesis and structural characterization of these complex molecules. Future work may explore the reactivity of the β-lactam ring or its substituents to generate further molecular diversity.

Role as a Versatile Synthon for High-Value Organic Molecules

This compound has emerged as a significant and versatile building block in organic synthesis, primarily recognized for its role as a precursor to ketenes for the construction of complex heterocyclic frameworks. Its utility is most prominently showcased in the synthesis of spiro-β-lactams, a class of compounds of considerable interest due to their potential biological activities.

The primary synthetic route leveraging this compound is the Staudinger [2+2] cycloaddition reaction. In this process, the acid chloride is treated with a base, typically a tertiary amine like triethylamine, to generate a highly reactive ketene intermediate in situ. This ketene, bearing the bulky xanthene moiety, then undergoes a cycloaddition with a wide array of imines to furnish spiro-β-lactams. This method has been successfully employed to synthesize a variety of new mono- and bis-polycyclic aromatic spiro-β-lactams. For instance, reactions with imines derived from anthracene-9-carbaldehyde and 2-naphthaldehyde have yielded the corresponding complex spiro-β-lactam structures researchgate.net. The configurations of some of these resulting mono-spiro-β-lactams have been definitively established through X-ray crystal analysis researchgate.net.

The versatility of this synthon is further demonstrated by its reaction with imines bearing diverse substituents, leading to a library of spiro-β-lactams with varying electronic and steric properties. The synthesis of these compounds often proceeds in high yields, highlighting the efficiency of this synthetic strategy.

Beyond the well-documented synthesis of β-lactams, the xanthene core itself is a key structural motif in a range of biologically active molecules. While direct synthesis of other heterocyclic systems like oxadiazoles (B1248032) or tetrazoles from this compound is not extensively reported in the provided context, the modification of the parent 9H-xanthene-9-carboxylic acid into amides is a known strategy. nih.gov These amides can then serve as intermediates for further synthetic transformations. For example, (9H-xanthene-9-carbonyl)-carbamic acid butyl ester has been identified as a lead compound for the development of potent and orally available mGlu1 receptor enhancers. mdpi.com This has led to the synthesis of derivatives containing researchgate.netnih.govnih.govoxadiazol-3-yl and (2H-tetrazol-5-yl)-amide moieties, which act as positive allosteric modulators of the mGlu1 receptor. mdpi.com The synthesis of these amides can be achieved by converting the carboxylic acid to the acid chloride (this compound) followed by reaction with the appropriate amine, or by using coupling agents. nih.gov

The following table summarizes representative examples of the synthesis of high-value spiro-β-lactams using this compound as a key synthon.

| Imine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Imines from anthracene-9-carbaldehyde | Mono- and bis-polycyclic aromatic spiro-β-lactams | [2+2] cycloaddition | Not Specified | researchgate.net |

| Imines from 2-naphthaldehyde | Mono- and bis-polycyclic aromatic spiro-β-lactams | [2+2] cycloaddition | Not Specified | researchgate.net |

Contributions to the Synthesis of Precursors for Advanced Materials

The application of this compound extends to the synthesis of precursors for advanced materials, leveraging the unique structural and photophysical properties of the xanthene core and the biological relevance of the resulting molecules.

The xanthene moiety itself is a well-established fluorophore. Xanthene-based functional dyes are integral to various applications in life and materials science due to their intense color and biocompatibility. nih.gov Derivatives like fluorescein (B123965) and rhodamine are widely studied examples. nih.gov The synthesis of novel xanthene derivatives with tailored spectroscopic properties is an active area of research, with applications in bioimaging, photonic devices, and optical sensors. nih.gov While not directly starting from this compound in all cases, the functionalization of the xanthene core is a key strategy. The resulting compounds are precursors to materials with specific functions, such as irreversible thermochromic markers when combined with ionic liquids. nih.gov

Furthermore, the xanthene unit can be incorporated into polymer backbones to create advanced functional materials. For instance, new thermostable polyamides containing xanthene segments have been synthesized. These polymers exhibit not only high thermal stability, with glass transition temperatures between 187–244 °C and 10% weight loss temperatures ranging from 395–497 °C, but also antibacterial properties attributed to the xanthene units. researchgate.net The incorporation of these xanthene-containing polyamides with modified graphene oxide nanoparticles can lead to nanocomposites with enhanced photoluminescence, thermal stability, and antibacterial activity. researchgate.net

The spiro-β-lactams synthesized from this compound also serve as precursors for advanced materials, particularly in the biomedical field. β-Lactam-containing compounds are renowned for their antibacterial activity. nih.gov However, their biological activities are diverse, including potential as inhibitors of various enzymes and as cholesterol absorption inhibitors. nih.govresearchgate.net Spirocyclic β-lactams, in particular, have garnered significant interest for their pharmacological applications and as scaffolds in drug design. researchgate.net The unique three-dimensional and rigid structure of spiro compounds is a desirable feature in medicinal chemistry. nih.gov For example, spiro-β-lactams derived from 6-aminopenicillanic acid have shown promising anti-HIV and antiplasmodial activity. nih.gov While the direct polymerization of β-lactams is known, the focus for those derived from this compound is more on their potential as highly specialized, biologically active molecules, which can be considered advanced materials for therapeutic applications. The carbazole-substituted β-lactams have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov

The following table highlights the properties of advanced materials derived from xanthene-containing precursors.

| Precursor Type | Resulting Material | Key Properties | Potential Applications | Reference |

| Xanthene-containing diamines | Polyamides | High thermal stability (Tg: 187-244°C), antibacterial activity | High-performance polymers, antibacterial materials | researchgate.net |

| Xanthene-containing polyamide | Graphene oxide nanocomposite | Enhanced photoluminescence, thermal stability, and antibacterial properties | Advanced functional composites | researchgate.net |

| Xanthene derivatives | Functional Dyes | High luminescence quantum yields, thermochromism | Bioimaging, optical sensors, thermochromic markers | nih.gov |

| Spiro-β-lactams | Biologically active molecules | Enzyme inhibition, anti-HIV, antiplasmodial activity | Pharmaceuticals, advanced biomedical materials | nih.govresearchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of xanthene derivatives by mapping the carbon-hydrogen framework.

One-dimensional NMR spectra offer fundamental insights into the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a 9H-xanthene-9-carbonyl chloride derivative reveals the number of different proton environments, their electronic surroundings, and their proximity to one another. The aromatic protons on the xanthene core typically appear as a complex series of multiplets in the downfield region (approximately 7.0-8.0 ppm). The single proton at the 9-position (C9-H) is highly diagnostic, appearing as a distinct singlet further downfield due to the influence of the electron-withdrawing carbonyl chloride group and the bridgehead oxygen.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For the this compound scaffold, the carbonyl carbon (C=O) of the acyl chloride functional group is particularly characteristic, resonating at a significantly downfield chemical shift (typically 165-175 ppm). The bridgehead C9 carbon also has a unique chemical shift. The remaining aromatic carbons produce a cluster of signals in the aromatic region (approximately 115-155 ppm). The interpretation of these spectra is fundamental for confirming the presence of the core xanthene structure and the attached carbonyl chloride moiety. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Generic 9-Substituted Xanthene Core

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 (multiplets) | 115 - 155 |

| C9-H Proton | ~5.0 - 5.5 (singlet) | ~45 - 55 |

Note: Exact chemical shifts can vary based on the solvent used and the specific nature of other substituents on the aromatic rings.

For more complex derivatives, two-dimensional NMR experiments are employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a xanthene derivative, COSY spectra would show correlations between adjacent aromatic protons, helping to assign specific signals within the overlapping multiplet regions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal, for instance, linking the C9-H proton to the C9 carbon.

Infrared (IR) Spectroscopic Analysis for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride. This band appears as a very strong and sharp absorption at a characteristic high wavenumber, typically in the range of 1780-1815 cm⁻¹. masterorganicchemistry.comyoutube.com This high frequency is distinctive for acyl chlorides and distinguishes them from other carbonyl compounds like ketones, esters, or carboxylic acids, which absorb at lower frequencies. youtube.com Other significant bands include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C stretching vibrations within the aromatic rings (approximately 1450-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage in the xanthene ring system (around 1200-1250 cm⁻¹). researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1780 - 1815 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₄H₉ClO₂), HRMS would confirm the molecular formula by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass of 244.0291 g/mol . nih.gov Analysis of the isotopic pattern is also crucial, as the presence of a chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation analysis provides further structural confirmation, with a likely initial fragmentation being the loss of the carbonyl chloride radical (•COCl) or a chlorine radical (•Cl) to form stable carbocation intermediates.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.commsu.edu By successfully growing a suitable single crystal of a this compound derivative, this method can provide unequivocal proof of its structure. ncl.ac.uk The analysis yields detailed information on bond lengths, bond angles, and torsional angles. It reveals the conformation of the tricyclic xanthene system, which typically adopts a slight boat-like or butterfly conformation, and the precise orientation of the carbonyl chloride group relative to the ring system. For chiral derivatives, this technique can determine the absolute configuration of stereocenters.

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula proposed by other methods like mass spectrometry. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₄H₉ClO₂. scbt.comcalpaclab.com Experimental results that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's purity and elemental makeup. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 68.76% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.71% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.50% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.08% |

| Total | | | | 244.677 | 100.00% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are foundational in predicting the fundamental electronic and geometric characteristics of a molecule.

Density Functional Theory (DFT) is a primary quantum mechanical modeling method used to determine the most stable three-dimensional structure of a molecule—its optimized geometry—by finding the lowest energy conformation. researchgate.net This computational approach is also instrumental in mapping a molecule's potential energy surface to identify stable isomers and the transition states that connect them. For many related xanthene derivatives, DFT calculations have been successfully applied to predict their structural and electronic properties. researchgate.netgoums.ac.ir However, specific data regarding the optimized geometry, bond lengths, bond angles, and energy landscapes of 9H-xanthene-9-carbonyl chloride are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com Analysis of the energy levels and spatial distribution of these orbitals on this compound would pinpoint the most probable sites for chemical reactions. libretexts.org While FMO analyses have been conducted for other acyl chlorides and xanthene compounds, specific HOMO-LUMO energy values, their energy gap, and orbital distribution maps for this compound have not been reported in published research. goums.ac.iracs.org

Reaction Pathway Modeling and Kinetic Parameter Prediction

Computational modeling allows for the detailed exploration of reaction mechanisms, mapping the energetic changes as reactants transform into products via intermediates and transition states. This modeling can predict kinetic parameters, such as activation energies, which are crucial for understanding reaction rates. For this compound, this would be particularly useful for studying its reactions, for example, in nucleophilic acyl substitutions. Despite the potential of this approach, no specific studies modeling reaction pathways or predicting kinetic parameters for this compound were identified.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a guide to its reactive sites. rsc.orgmdpi.com MEP maps use a color spectrum where red typically indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of electron deficiency (positive potential), which are susceptible to nucleophilic attack. preprints.org An MEP map of this compound would be expected to show a strongly positive potential (blue) on the carbonyl carbon, highlighting its electrophilic nature. Although MEP maps are frequently used to analyze other xanthene derivatives, a specific, calculated MEP map for this compound is not available in the literature. nih.gov

Prediction of Spectroscopic Signatures (e.g., Theoretical NMR Chemical Shifts)

Modern computational methods, especially DFT, are capable of accurately predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com By calculating the magnetic shielding of each nucleus within the molecule's optimized geometry, a theoretical NMR spectrum can be generated, which is an invaluable tool for confirming experimental results and elucidating molecular structure. researchgate.net While theoretical NMR predictions have been performed for other complex xanthene derivatives, a calculated ¹H or ¹³C NMR spectrum for this compound is not documented in the searched literature. researchgate.net

Theoretical Evaluation of Optical and Nonlinear Optical (NLO) Properties of Derivatives

The interaction of molecules with light can be investigated using computational techniques like Time-Dependent Density Functional Theory (TD-DFT), which can predict electronic absorption spectra (UV-Vis) and other optical properties. researchgate.net Furthermore, these methods can evaluate nonlinear optical (NLO) properties, which are of interest for advanced materials in fields like optoelectronics. researchgate.netnih.gov Research into other xanthene-based dyes has utilized these computational tools to assess their NLO potential. researchgate.netresearchgate.net However, a theoretical evaluation of the optical and NLO properties for this compound or its derivatives has not been reported in the scientific literature.

Emerging Research Frontiers and Future Outlook

Development of Green and Sustainable Synthetic Routes for 9H-Xanthene-9-carbonyl Chloride and its Derivatives

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. ingentaconnect.com Research into the synthesis of this compound and its derivatives is increasingly focused on green and sustainable methodologies.

The traditional synthesis of this compound involves the conversion of its precursor, 9H-xanthene-9-carboxylic acid. chemicalbook.com This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.uk While effective, these methods generate corrosive by-products such as HCl and SO₂ or phosphorus-based waste. chemguide.co.uk Future green approaches aim to minimize this waste. For instance, methods are being explored for other acyl chlorides that use metal-free, neutral conditions, such as employing chloroacetyl chloride in a phosphate (B84403) buffer, which could potentially be adapted for the xanthene analogue. tandfonline.com

Sustainable synthesis of the xanthene scaffold itself is a major research focus. Many protocols for creating xanthene derivatives rely on multicomponent reactions (MCRs), which are inherently atom-economical. mdpi.com These one-pot syntheses often involve the condensation of aldehydes with activated methylene (B1212753) sources like dimedone and nucleophiles such as β-naphthol. mdpi.comtandfonline.com Researchers are actively developing greener versions of these reactions by:

Using Heterogeneous Catalysts: Employing solid catalysts that can be easily recovered and reused is a key principle of green chemistry. A wide array of such catalysts have been reported for xanthene synthesis, including magnetic nanoparticles (Fe₃O₄), zeolites, and catalysts supported on materials like Amberlyst-15. mdpi.comtandfonline.com

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) reduces waste and simplifies purification. mdpi.comtandfonline.com

Alternative Energy Sources: The use of ultrasound and microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times under milder conditions compared to conventional heating. tandfonline.com

The table below summarizes several green catalytic systems developed for the synthesis of various xanthene derivatives, highlighting the diversity of approaches being investigated.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| DABCO/Amberlyst-15 | Diketone, Aldehyde, Naphthol | 120 °C, Solvent-free | Good to Excellent | mdpi.com |

| 2-Aminophenol | Aldehyde, 2-Naphthol, Dimedone | Solvent-free | Good to Excellent | tandfonline.com |

| Lanthanum(III) nitrate (B79036) hexahydrate | Aldehyde, Dimedone, β-Naphthol | 10 mol%, Solvent-free | High | |

| Fe₃O₄ Nanoparticles | Aryl aldehydes, 1,3-Cyclohexanediones | Water | High |

This table presents a selection of research findings and is not exhaustive.

Integration with Continuous Flow Chemistry Platforms for Scalable Production

Transitioning synthetic protocols from the lab bench to industrial-scale production presents numerous challenges, including reaction control, safety, and efficiency. Continuous flow chemistry offers a powerful solution to these issues by performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for exothermic reactions.

The synthesis of xanthene derivatives is beginning to benefit from this technology. Researchers have successfully applied a copper-based metal-organic framework (MOF), CuBTC, as a heterogeneous catalyst in a continuous flow system. This system was used to produce a 1,8-dioxo-octa-hydro-xanthene derivative from the condensation of benzaldehyde (B42025) and dimedone. The results were striking: the continuous flow setup produced the desired product at a rate 22.5 times faster than traditional batch conditions while achieving comparable yields. This dramatic reduction in reaction time, coupled with the elimination of catalyst isolation steps, demonstrates the immense potential of flow chemistry for the efficient and scalable production of xanthene derivatives. The integration of photochemistry with flow systems using heterogeneous photocatalysts is also emerging as a powerful tool for the scalable synthesis of fine chemicals under mild conditions. mdpi.com

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Catalyst | CuBTC | CuBTC packed in column |

| Reaction Time | 15 min (reflux) | 6 min (flow) |

| Yield | ~33% | ~33% |

| Efficiency | Lower | 22.5x faster |

Data adapted from research on 1,8-dioxo-octa-hydro-xanthene derivative synthesis.

Exploration of Novel Cycloaddition Partners and Reaction Classes

Beyond the prevalent multicomponent condensation reactions, researchers are exploring novel cycloaddition strategies to construct the xanthene skeleton, offering alternative pathways to access diverse derivatives. Intramolecular cycloadditions, in particular, provide elegant routes to complex fused-ring systems.

One such approach involves the intramolecular Diels-Alder reaction of 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles. mdpi.com Thermal induction triggers a [4+2] cycloaddition with inverse electron demand, followed by the loss of nitrogen, to yield fused benzonitriles, which can be precursors to xanthene-like structures. mdpi.com

Even more complex transformations are being investigated. A net [5+5]-cycloaddition reaction between prenylated carbene complexes and 2-alkynylbenzoyl derivatives has been shown to produce hydrophenanthrenone derivatives, which possess a core structure related to xanthenes. nih.gov While not a direct synthesis of xanthenes, these advanced cycloaddition cascades highlight the sophisticated synthetic strategies being developed to build complex polycyclic systems. The exploration of ketene (B1206846) [2+2] cycloadditions and other pericyclic reactions further expands the synthetic chemist's toolkit for accessing novel ring systems. libretexts.org These advanced methods provide opportunities to create xanthene derivatives with unprecedented structural diversity, which could then be functionalized using reagents like this compound.

Advanced Applications in Supramolecular Chemistry and Next-Generation Materials Precursors

The rigid, planar structure and potential for functionalization make the xanthene scaffold an attractive building block for supramolecular chemistry and advanced materials. This compound is a key intermediate for incorporating this valuable core into larger systems.

Supramolecular Chemistry: Supramolecular chemistry focuses on systems held together by non-covalent interactions. youtube.com Xanthene derivatives have shown promise in this area:

Host-Guest Chemistry: Xanthenol derivatives have been shown to act as host molecules, forming inclusion complexes with various guest molecules. rsc.org This ability to form specific host-guest systems is fundamental to applications in sensing, catalysis, and drug delivery. youtube.comnih.gov

G-Quadruplex Ligands: Certain xanthene and xanthone (B1684191) derivatives have been designed as ligands that can bind to and stabilize G-quadruplex DNA structures. nih.gov These structures are found in telomeres and oncogene promoters, making them important targets for anticancer drug development. The synthesized ligands showed good binding affinity and high selectivity for G-quadruplexes over duplex DNA. nih.gov

Next-Generation Materials: The unique photophysical and chemical properties of xanthenes are being harnessed to create new materials. scbt.com

Functional Polymers: Xanthene dyes have been incorporated into conjugated porous polymers. acs.org These materials act as robust and reusable heterogeneous photocatalysts for controlled radical polymerization, demonstrating the potential to develop visible-light-absorbing organocatalysts that can rival traditional transition-metal systems. acs.org

High-Performance Polyesters: Polyesters based on 9,9-disubstituted xanthene dicarboxylates exhibit significantly higher glass transition temperatures (Tg) compared to conventional polyesters like PET. For example, a polyester (B1180765) made from dimethyl 9,9-dimethylxanthene-3,6-dicarboxylate and ethylene (B1197577) glycol has a Tg of 164 °C, compared to 82 °C for PET. This makes them suitable for use as heat-resistant thermoplastics. google.com

The continued exploration of this compound and its derivatives promises to unlock new possibilities in these advanced fields, driving innovation in everything from medicine to materials science.

Q & A

Q. What are the standard synthetic routes for 9H-xanthene-9-carbonyl chloride, and how can reaction efficiency be optimized?

The synthesis typically involves the acylation of 9H-xanthen-9-ol using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reflux conditions : Maintain anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance reactivity in non-polar solvents like dichloromethane.

- Purification : Distillation or recrystallization from toluene improves yield (≥80%) .

Optimization strategies include monitoring reaction progress via TLC or in situ FTIR to detect carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The xanthene core protons appear as aromatic multiplets (δ 6.8–7.5 ppm), while the carbonyl carbon resonates at ~170 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms planarity of the xanthene ring and bond angles (C-Cl: ~1.78 Å) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 244.03 (C₁₄H₉ClO₂⁺) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Spill management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for 9H-xanthene derivatives?

Conflicting bond-length or puckering parameters (e.g., in strained xanthene rings) are analyzed via:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to assess steric/electronic effects .

- Ring-puckering coordinates : Apply Cremer-Pople parameters to quantify deviations from planarity, particularly in heterocyclic analogs .

- SHELX refinement : Use restraints for disordered regions and validate with R-factor convergence (<0.05) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Electrophilicity : The carbonyl chloride group acts as a strong electrophile, with reactivity modulated by resonance stabilization of the xanthene core.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates with amines or alcohols by stabilizing transition states .

- Steric hindrance : Substituents at the 2- or 7-positions reduce accessibility, requiring elevated temperatures (e.g., 80°C for aryl amine couplings) .

Q. How can transient intermediates in xanthene-carbonyl chloride reactions be detected experimentally?

- Stopped-flow UV-Vis : Monitor intermediate acylammonium ions (λmax ~400 nm) in real-time during amine reactions .

- Low-temperature NMR : Trap reactive species (e.g., mixed anhydrides) at -40°C in CDCl₃ .

- ESI-MS/MS : Fragment ions (e.g., m/z 167.02 for dechlorinated intermediates) confirm stepwise mechanisms .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of Cl⁻ byproduct formation.

- Quality control : Validate purity via GC-MS (retention time: 12.3 min, He carrier gas) and elemental analysis (±0.3% theoretical C/H/N) .

- Crystallographic consistency : Compare unit-cell parameters (e.g., a = 8.92 Å, b = 10.15 Å for orthorhombic systems) across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.